

# A Comparative Analysis of the Kinase Selectivity of Ocadusertib and GSK2982772

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

SOUTH SAN FRANCISCO, CA – December 3, 2025 – In the landscape of targeted therapeutics, the precision of kinase inhibitors is paramount to achieving desired efficacy while minimizing off-target effects. This guide provides a detailed comparison of the kinase selectivity of two prominent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): **Ocadusertib** (also known as LY3871801 and R552) and GSK2982772. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

**Ocadusertib**, developed by Rigel Pharmaceuticals and Eli Lilly, is a potent and selective allosteric inhibitor of RIPK1.[1][2] GSK2982772, from GlaxoSmithKline, is another potent and selective, ATP-competitive inhibitor of RIPK1.[3][4] Both compounds are under investigation for their therapeutic potential in a range of inflammatory and autoimmune diseases.[2][3]

## **Executive Summary of Kinase Selectivity**

Both **Ocadusertib** and GSK2982772 demonstrate high selectivity for their primary target, RIPK1. However, the extent of their selectivity has been characterized against kinase panels of varying sizes. GSK2982772 has been profiled against a larger panel of kinases and has shown a remarkable degree of selectivity.



| Inhibitor   | Primary Target | IC50 for RIPK1                   | Kinase Panel<br>Size | Selectivity<br>Profile                                           |
|-------------|----------------|----------------------------------|----------------------|------------------------------------------------------------------|
| Ocadusertib | RIPK1          | 12-38 nM                         | 105 kinases          | No significant inhibition observed at 10 μM.[1]                  |
| GSK2982772  | RIPK1          | 16 nM (human),<br>20 nM (monkey) | >339 kinases         | >1,000-fold<br>selectivity over<br>other kinases at<br>10 µM.[5] |

# Detailed Kinase Selectivity Profiles Ocadusertib (LY3871801/R552)

**Ocadusertib** has been characterized as a highly selective allosteric inhibitor of RIPK1. In a preclinical assessment, it was screened against a panel of 105 kinases at a concentration of 10  $\mu$ M and showed no significant inhibition of any off-target kinases.[1] This indicates a high degree of specificity for RIPK1.

### GSK2982772

GSK2982772 has undergone extensive selectivity profiling and has been shown to be an exquisitely selective inhibitor of RIPK1. In a comprehensive screen against a panel of 339 kinases, GSK2982772 demonstrated greater than 1,000-fold selectivity for RIPK1 when tested at a concentration of 10 µM.[5] Further testing against a panel of 456 kinases using the KINOMEscan™ platform also confirmed its high selectivity, with a TREEspot™ representation showing RIPK1 as the only significant hit.

## **Signaling Pathways and Experimental Workflows**

The inhibition of RIPK1 by **Ocadusertib** and GSK2982772 modulates the necroptosis signaling pathway, a form of programmed cell death. The following diagrams illustrate the RIPK1 signaling pathway and a general experimental workflow for assessing kinase inhibitor selectivity.



Cell Membrane Cytoplasm TRADD TRAF2 cIAP1/2 Ubiquitination RIPK1 Scaffolding Kinase function Complex I (Survival) Necrosome (Complex IIb) Phosphorylation Phospho-MLKL (Oligomerization) Membrane

RIPK1 Signaling Pathway in Necroptosis

Click to download full resolution via product page

Caption: RIPK1 Signaling Pathway and Points of Inhibition.



#### Experimental Workflow for Kinase Selectivity Profiling



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Early Development of Ocadusertib, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 2. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 3. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Kinase Selectivity of Ocadusertib and GSK2982772]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584733#comparing-the-selectivity-of-ocadusertib-and-gsk2982772]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing